2-(3,4-Dichlorophenoxy)benzaldehyde
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Overview
Description
2-(3,4-Dichlorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H8Cl2O2 and a molecular weight of 267.11 g/mol . It is characterized by the presence of a benzaldehyde group attached to a dichlorophenoxy moiety. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,4-Dichlorophenoxy)benzaldehyde can be synthesized through several methods. One common approach involves the condensation of 3,4-dichlorophenol with benzaldehyde under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 2-(3,4-Dichlorophenoxy)benzoic acid
Reduction: 2-(3,4-Dichlorophenoxy)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dichlorophenoxy)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-(3,4-Dichlorophenoxy)benzaldehyde can be compared with other similar compounds, such as:
4-(2,4-Dichlorophenoxy)benzaldehyde: This compound has a similar structure but with the dichlorophenoxy group attached at a different position on the benzaldehyde ring.
2-(3,5-Dichlorophenoxy)benzaldehyde: This compound has chlorine atoms at different positions on the phenoxy ring, which may result in different chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZUUABVUJNGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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